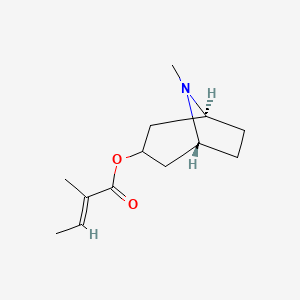

Tigloidine

Description

Structure

3D Structure

Properties

CAS No. |

533-08-4 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3/b9-4+ |

InChI Key |

UVHGSMZRSVGWDJ-RUDMXATFSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1CC2CCC(C1)N2C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2CCC(C1)N2C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tigloidine in the Central Nervous System

Disclaimer: Publicly available scientific literature contains very limited specific data on the central nervous system (CNS) mechanism of action of tigloidine. This compound is classified as a tropane (B1204802) alkaloid.[1][2][3][4][5][6][7] This guide, therefore, provides a detailed overview of the well-established CNS mechanism of action of tropane alkaloids as a class, which is the predicted mechanism for this compound.

Introduction

This compound is a naturally occurring tropane alkaloid found as a minor constituent in various solanaceous plants, such as Duboisia myoporoides and Datura stramonium.[2][3][4][6] Historically, it was marketed under the trade name Tropigline for the treatment of Parkinsonism.[4][5][6] Tropane alkaloids are a class of bicyclic organic compounds known for their significant physiological effects, primarily acting on the nervous system.[8][9][10][11] The core mechanism of action for the majority of tropane alkaloids in the CNS is the antagonism of cholinergic neurotransmission.[8][9][12]

Core Mechanism of Action: Anticholinergic Activity

The primary mechanism of action of tropane alkaloids in the CNS is their ability to act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[8][9][10] Acetylcholine (ACh) is a crucial neurotransmitter in the brain, involved in cognitive functions such as learning, memory, and attention, as well as in the regulation of motor control. By blocking the action of ACh at its receptors, tropane alkaloids disrupt normal cholinergic signaling.

Tropane alkaloids can cross the blood-brain barrier to exert their effects on the CNS.[8][13] Their anticholinergic action in the CNS can lead to a range of effects, including drowsiness, confusion, and hallucinations at higher doses.[8]

There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors and are found throughout the brain. Tropane alkaloids are generally non-selective antagonists, binding to multiple subtypes with varying affinities.[8][10]

-

M1 Receptors: Predominantly located in the cortex and hippocampus, M1 receptors are crucial for learning and memory. Antagonism of M1 receptors is associated with cognitive impairment.[8]

-

M2 Receptors: These receptors are found in various brain regions and act as autoreceptors on cholinergic neurons, regulating the release of acetylcholine.[8]

-

M4 Receptors: Located in the striatum, M4 receptors are involved in the modulation of dopamine (B1211576) release, which is relevant to motor control.[8]

The binding of tropane alkaloids to these receptors prevents acetylcholine from activating its downstream signaling pathways. For M1, M3, and M5 receptors, this typically involves the inhibition of the Gq/11 protein, which in turn prevents the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][15] For M2 and M4 receptors, antagonism blocks the inhibition of adenylyl cyclase via the Gi/o protein.[14]

While the primary targets of most therapeutic tropane alkaloids are muscarinic receptors, some can also interact with nicotinic acetylcholine receptors (nAChRs), albeit with much lower affinity.[8][12][16][17] Nicotinic receptors are ligand-gated ion channels that are also widely distributed in the CNS and are involved in fast synaptic transmission. The interaction of tropane alkaloids with nAChRs is generally considered a secondary effect and may contribute to their overall pharmacological profile, particularly at higher concentrations.[8]

Quantitative Data: Receptor Binding Affinities

The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki) or the concentration required to inhibit 50% of a response (IC50). Lower values indicate higher affinity. The following table summarizes the receptor binding affinities for well-studied tropane alkaloids, which serve as a reference for the expected profile of this compound.

| Compound | Receptor | Affinity (IC50) | Species | Reference |

| Atropine | Muscarinic (general) | 4.7 nM | Porcine | [8] |

| Nicotinic (general) | 284 µM | Porcine | [8] | |

| Scopolamine | Muscarinic (general) | 2.0 nM | Porcine | [8] |

| Nicotinic (general) | 928 µM | Porcine | [8] | |

| N-methylatropine | Muscarinic (general) | < 100 pM | Not Specified | [16][17] |

| N-methylscopolamine | Muscarinic (general) | 300 pM | Not Specified | [16][17] |

Experimental Protocols

The characterization of the interaction of compounds like this compound with CNS receptors relies on a variety of in vitro and in vivo experimental techniques.

This is the gold standard method for determining the affinity of a drug for a receptor.[14][15][18][19]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., muscarinic M1 receptor).

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.[14]

-

Incubation: The membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag, e.g., [3H]-N-methylscopolamine for muscarinic receptors) and varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.[14]

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional assays measure the biological effect of a drug's interaction with a receptor.

Objective: To determine the functional potency (EC50) of a test compound as an antagonist of muscarinic receptor-mediated responses.

Methodology (Organ Bath Assay):

-

Tissue Preparation: A smooth muscle tissue that contracts in response to acetylcholine, such as isolated rat ileum or bladder, is mounted in an organ bath containing a physiological salt solution.[20]

-

Contraction Induction: A muscarinic agonist (e.g., carbachol) is added to the bath to induce a stable contraction of the muscle tissue.[20]

-

Antagonist Addition: The test compound is added to the bath in increasing concentrations.

-

Measurement: The relaxation of the muscle tissue in response to the test compound is measured.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal relaxation (EC50) is determined.

Visualizations

References

- 1. This compound | C13H21NO2 | CID 5281865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 533-08-4 | Benchchem [benchchem.com]

- 3. This compound [drugfuture.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [stenutz.eu]

- 6. medkoo.com [medkoo.com]

- 7. This compound [webbook.nist.gov]

- 8. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]

- 18. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

Tigloidine: A Technical Guide to Its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloidine is a tropane (B1204802) alkaloid naturally occurring as a minor constituent in various members of the Solanaceae family. It is an ester of pseudotropine and tiglic acid. Historically investigated for its anticholinergic properties and potential therapeutic applications, including in the treatment of Parkinsonism, interest in its synthesis, and natural sourcing persists. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and an outline of its biosynthetic pathway. All quantitative data are summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Solanaceae family. While it is typically a minor alkaloid, its presence has been confirmed in several species. The following table summarizes the primary natural sources of this compound.

| Family | Genus | Species | Common Name | Plant Part(s) Containing this compound | Citation |

| Solanaceae | Duboisia | myoporoides | Corkwood | Leaves | [1][2] |

| Solanaceae | Duboisia | leichhardtii | - | Not specified | [2] |

| Solanaceae | Datura | stramonium | Jimsonweed | Seeds, Roots | [3] |

| Solanaceae | Datura | innoxia | Thorn-apple | Not specified | |

| Solanaceae | Physalis | peruviana | Cape gooseberry | Not specified | |

| Solanaceae | Mandragora | turcomanica | Turkmenian mandrake | Not specified |

Extraction and Purification Protocols

The extraction of this compound, being a tropane alkaloid, generally follows established methods for alkaloid isolation from plant matrices. These protocols typically involve an initial solvent extraction followed by acid-base liquid-liquid partitioning to separate the basic alkaloids from other plant constituents. Modern chromatographic techniques are then employed for purification.

General Experimental Protocol: Acid-Base Extraction

The following protocol is a generalized procedure based on classical alkaloid extraction methodologies.

1. Preliminary Preparation:

- The relevant plant material (e.g., dried and powdered leaves of Duboisia myoporoides) is collected.

- The material is finely ground to increase the surface area for efficient extraction.

2. Extraction:

- The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol. This can be performed using maceration (soaking at room temperature for an extended period) or Soxhlet extraction for a more exhaustive process.[4]

- The resulting crude extract is filtered to remove solid plant debris.

- The solvent is then evaporated under reduced pressure to yield a concentrated extract.

3. Acid-Base Partitioning:

- The concentrated extract is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid). This protonates the alkaloids, rendering them water-soluble as their corresponding salts.

- This acidic solution is then washed with a nonpolar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic impurities such as fats, waxes, and pigments.

- The aqueous layer containing the protonated alkaloids is then basified by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of approximately 9-10. This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.

- The basic aqueous solution is then repeatedly extracted with a chlorinated solvent like dichloromethane (B109758) or chloroform. The organic layers containing the free base alkaloids are combined.

4. Purification:

- The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield a crude alkaloid mixture.

- This mixture can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina.

- For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is often employed.

5. Crystallization:

- The purified this compound, which was first isolated as a "thin colourless syrup," can be converted to a crystalline salt, such as the hydrobromide, for easier handling and storage.[1]

Modern Extraction Techniques

While classical methods are effective, modern techniques can offer improved efficiency and reduced solvent consumption. These include:

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, which offers advantages in terms of selectivity and ease of solvent removal.

-

Solid-Phase Extraction (SPE): Can be used as a cleanup step to selectively adsorb alkaloids from the crude extract, which are then eluted with a suitable solvent.

Biosynthesis of this compound

This compound is a derivative of the tropane skeleton, which is biosynthesized from amino acids. The immediate precursors are pseudotropine and tigloyl-CoA. The final step in its formation is an esterification reaction.

The biosynthesis of the tropane ring starts from ornithine, which is converted to N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with a two-carbon unit derived from acetate (B1210297) to form the characteristic bicyclic tropane ring system of tropinone (B130398). Tropinone is a key intermediate that can be reduced to either tropine (B42219) or pseudotropine. For this compound biosynthesis, the reduction of tropinone yields pseudotropine. The tiglic acid moiety is derived from the amino acid isoleucine, which is converted to tigloyl-CoA. Finally, the enzyme this compound synthase catalyzes the esterification of pseudotropine with tigloyl-CoA to form this compound.

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and purification of this compound from a plant source.

References

- 1. ausbushfoods.com [ausbushfoods.com]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization purification and identification of some alkaloids in Datura stramonium - Agris UPM [webagris.upm.edu.my]

Biosynthesis pathway of Tigloidine in Datura

An In-depth Technical Guide on the Biosynthesis Pathway of Tigloidine in Datura

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of tropane (B1204802) alkaloids in the genus Datura, with a specific focus on the pathway leading to this compound. This document synthesizes current scientific knowledge, presents available quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows.

The genus Datura, a member of the Solanaceae family, is renowned for its production of a diverse array of tropane alkaloids (TAs). These compounds are characterized by the 8-azabicyclo[3.2.1]octane nucleus and exhibit significant pharmacological activities, most notably as anticholinergics.[1] The most abundant and well-studied TAs in Datura are hyoscyamine (B1674123) and scopolamine.[2][3] However, the genus also produces a variety of other TAs, including this compound, which possesses a distinct chemical structure and potential therapeutic applications. Understanding the biosynthetic pathways of these alkaloids is crucial for metabolic engineering efforts aimed at enhancing the production of medicinally valuable compounds.

The General Tropane Alkaloid Biosynthetic Pathway

The biosynthesis of TAs is a complex process that originates from amino acid precursors. The pathway can be broadly divided into several key stages, leading to the formation of the central intermediate, tropinone (B130398).

The initial steps of TA biosynthesis involve the conversion of arginine or ornithine to putrescine. Putrescine is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine, a committed step in the pathway.[4] Subsequently, N-methylputrescine is oxidized, deaminated, and cyclized to form the tropane ring system of tropinone.

From tropinone, the pathway bifurcates. Tropinone reductase I (TRI) catalyzes the stereospecific reduction of tropinone to tropine, the precursor for the biosynthesis of hyoscyamine and scopolamine.[4][5] In contrast, tropinone reductase II (TRII) reduces tropinone to pseudotropine, which serves as the precursor for other TAs, including this compound.[4]

References

- 1. Datura stramonium - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Datura genome reveals duplications of psychoactive alkaloid biosynthetic genes and high mutation rate following tissue culture - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Pharmacological Profile of Tigloidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloidine, a tropane (B1204802) alkaloid and a naturally occurring analog of atropine (B194438), has demonstrated a notable pharmacological profile primarily characterized by its anticholinergic activity. As an antagonist of muscarinic acetylcholine (B1216132) receptors, it has been investigated for its therapeutic potential in conditions such as Parkinson's disease, Huntington's chorea, and spastic paraplegia. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, pharmacodynamics, and available preclinical data. Due to the limited availability of recent research, this document heavily relies on foundational studies. Quantitative data on receptor binding and pharmacokinetics are sparse in publicly accessible literature.

Introduction

This compound is a tropane alkaloid found as a minor constituent in various solanaceous plants, including those of the Datura species. Structurally similar to atropine, its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors in both the central and peripheral nervous systems.[1] This blockade of parasympathetic nerve impulses leads to a range of physiological effects, making it a subject of interest for therapeutic applications in neurological and musculoskeletal disorders.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound hydrochloride exerts its pharmacological effects by competitively blocking the action of acetylcholine at muscarinic receptors. These G-protein coupled receptors are integral to mediating the effects of the parasympathetic nervous system. By inhibiting acetylcholine binding, this compound effectively reduces parasympathetic tone, leading to effects such as mydriasis, tachycardia, and reduced secretions.[1]

The antagonism of muscarinic receptors in the central nervous system is believed to be the basis for its potential efficacy in movement disorders. In conditions like Parkinson's disease, there is a relative excess of cholinergic activity in the basal ganglia due to dopamine (B1211576) depletion. By blocking muscarinic receptors, this compound may help to restore the balance between dopamine and acetylcholine, thereby alleviating symptoms such as tremor and rigidity.

Figure 1: Simplified signaling pathway of this compound hydrochloride at the muscarinic acetylcholine receptor.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily characterized in preclinical animal models. The foundational work by Sanghvi et al. (1968) provides the most detailed available insights into its in vivo activity.

Anticholinergic and Anti-tremorine Activity

In mice, this compound hydrochloride has been shown to antagonize the effects of physostigmine (B191203) and tremorine (B1213734), agents that increase acetylcholine levels. This demonstrates its potent anticholinergic activity in vivo. Notably, it has been observed to markedly prevent tremor and salivation induced by tremorine, effects that are characteristic of central muscarinic blockade.

Effects on the Autonomic Nervous System

Compared to atropine and scopolamine, this compound exhibits weaker parasympatholytic and gangliolytic effects on the autonomic nervous system. It has been reported to cause hypotension in cats, an effect attributed to both peripheral and central actions of the drug.

Preclinical Efficacy

The potential therapeutic utility of this compound has been explored in animal models relevant to Parkinson's disease.

In Vivo Studies in Rodent Models

The ability of this compound to counteract tremorine-induced tremors in mice suggests its potential as an anti-Parkinsonian agent. The dosages used in these early studies provide a basis for its potency relative to other anticholinergic agents.

| Experiment | Animal Model | This compound HCl Dose (mg/kg, i.p.) | Observed Effect | Reference |

| Tremorine Antagonism | Mouse | 80-100 | Marked prevention of tremor and salivation | Sanghvi et al., 1968 |

| Physostigmine Lethality | Mouse | 100 | 80% protection against lethal effects | Sanghvi et al., 1968 |

Pharmacokinetics

Detailed pharmacokinetic data for this compound hydrochloride, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. Tropane alkaloids, in general, are known to be absorbed from the gastrointestinal tract and can cross the blood-brain barrier. The hydrochloride salt form suggests it is formulated for improved solubility and bioavailability. Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Experimental Protocols

The following are generalized descriptions of experimental protocols relevant to the pharmacological characterization of a compound like this compound hydrochloride, based on standard pharmacological assays. Specific details from the original studies on this compound are limited.

Muscarinic Receptor Binding Assay (General Protocol)

-

Objective: To determine the binding affinity of this compound hydrochloride for muscarinic acetylcholine receptors.

-

Methodology:

-

Membrane Preparation: Homogenize animal brain tissue (e.g., rat cortex) in a suitable buffer to prepare a crude membrane fraction rich in muscarinic receptors.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound hydrochloride.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Figure 2: General experimental workflow for a muscarinic receptor binding assay.

In Vivo Tremorine Antagonism Assay (General Protocol)

-

Objective: To assess the central anticholinergic activity of this compound hydrochloride.

-

Methodology:

-

Animal Dosing: Administer this compound hydrochloride intraperitoneally to mice at various doses.

-

Induction of Tremors: After a set pre-treatment time, administer tremorine to induce characteristic tremors and salivation.

-

Observation: Observe and score the severity of tremors and the extent of salivation at regular intervals.

-

Data Analysis: Compare the scores of this compound-treated animals to a vehicle-treated control group to determine the dose-dependent inhibitory effect.

-

Conclusion

This compound hydrochloride is a tropane alkaloid with established anticholinergic properties mediated by the antagonism of muscarinic acetylcholine receptors. Preclinical studies have demonstrated its potential as a therapeutic agent for movement disorders, particularly Parkinson's disease. However, a significant gap exists in the publicly available literature regarding its quantitative pharmacological profile, including specific receptor binding affinities and comprehensive pharmacokinetic data. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound. The information presented in this guide is based on the limited available data and should be supplemented with further investigation as more research becomes accessible.

References

Tigloidine and its Interaction with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloidine, a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, is recognized for its anticholinergic properties. As an analogue of atropine (B194438), it functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby blocking the actions of the neurotransmitter acetylcholine. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with muscarinic receptors. While specific quantitative binding and functional data for this compound at individual muscarinic receptor subtypes (M1-M5) are not extensively available in publicly accessible literature, this document details the established experimental protocols used to characterize such interactions. Furthermore, it outlines the key signaling pathways associated with muscarinic receptor activation and provides a framework for future research into the precise pharmacological profile of this compound.

Introduction to this compound

This compound is a naturally occurring compound that has been investigated for its potential therapeutic applications, including as an anti-Parkinsonian agent.[1] Its mechanism of action is primarily attributed to its ability to block muscarinic receptors, leading to a reduction in the physiological effects mediated by acetylcholine.[2] Understanding the specific affinity and functional potency of this compound at the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for elucidating its therapeutic potential and side-effect profile.

Muscarinic Receptor Subtypes and Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They play a critical role in regulating a diverse range of physiological functions. The five subtypes are broadly categorized based on their primary G-protein coupling and subsequent signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes primarily couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.

The following diagrams illustrate these primary signaling pathways.

Quantitative Analysis of this compound's Muscarinic Receptor Interaction

A thorough review of the scientific literature did not yield specific quantitative data for this compound's binding affinity (Ki) or functional potency (IC50, EC50, pA2) at the five human muscarinic receptor subtypes. To facilitate future research in this area, the following tables are presented as templates for the clear and structured presentation of such data once it becomes available.

Table 1: this compound Binding Affinity at Muscarinic Receptor Subtypes

| Receptor Subtype | Ligand | Ki (nM) | 95% Confidence Interval | n | Reference |

| M1 | This compound | TBD | TBD | TBD | TBD |

| M2 | This compound | TBD | TBD | TBD | TBD |

| M3 | This compound | TBD | TBD | TBD | TBD |

| M4 | This compound | TBD | TBD | TBD | TBD |

| M5 | This compound | TBD | TBD | TBD | TBD |

| TBD: To be determined |

Table 2: this compound Functional Potency at Muscarinic Receptor Subtypes

| Receptor Subtype | Assay Type | Parameter | Value | 95% Confidence Interval | n | Reference |

| M1 | Calcium Mobilization | IC50 (nM) | TBD | TBD | TBD | TBD |

| M2 | cAMP Inhibition | IC50 (nM) | TBD | TBD | TBD | TBD |

| M3 | Calcium Mobilization | IC50 (nM) | TBD | TBD | TBD | TBD |

| M4 | cAMP Inhibition | IC50 (nM) | TBD | TBD | TBD | TBD |

| M5 | Calcium Mobilization | IC50 (nM) | TBD | TBD | TBD | TBD |

| TBD: To be determined |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the binding affinity and functional potency of a compound like this compound at muscarinic receptors.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of an unlabeled compound (like this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.

4.1.1. Materials and Reagents

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Unlabeled Ligand: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist, such as atropine (e.g., 1 µM).

-

Receptor Source: Membranes from cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, cell harvester, liquid scintillation counter.

4.1.2. Experimental Workflow

The following diagram illustrates a typical workflow for a competition radioligand binding assay.

4.1.3. Data Analysis

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of a compound to inhibit the response elicited by a known agonist, thereby determining its functional potency (e.g., IC50 or pA₂).

4.2.1. Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This assay measures changes in intracellular calcium concentration in response to agonist stimulation.

Methodology:

-

Cell Culture: Plate cells expressing the M1, M3, or M5 receptor subtype in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol) at a concentration that produces a submaximal response (e.g., EC₈₀).

-

Signal Detection: Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: Generate concentration-response curves to determine the IC50 of this compound.

4.2.2. cAMP Accumulation Assay (for M2, M4 Receptors)

This assay measures the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture: Culture cells expressing the M2 or M4 receptor subtype.

-

Forskolin (B1673556) Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Compound Addition: Add varying concentrations of this compound along with a muscarinic agonist.

-

Incubation: Incubate the cells to allow for changes in cAMP levels.

-

cAMP Measurement: Lyse the cells and measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Determine the IC50 of this compound for the inhibition of the agonist-induced decrease in cAMP.

Conclusion and Future Directions

This compound is a known anticholinergic agent that acts as a muscarinic receptor antagonist. While its general pharmacological profile is established, a detailed characterization of its binding affinities and functional potencies at the five muscarinic receptor subtypes is currently lacking in the available literature. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake such studies. A comprehensive understanding of this compound's interaction with each muscarinic receptor subtype will be instrumental in further evaluating its therapeutic potential and in the development of more selective muscarinic receptor modulators. Future research should focus on performing competition radioligand binding and functional assays using cloned human muscarinic receptors to generate the quantitative data necessary to complete the pharmacological profile of this tropane alkaloid.

References

A Historical and Technical Overview of Tigloidine in Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloidine, a tropane (B1204802) alkaloid with anticholinergic properties, emerged in the mid-20th century as a therapeutic agent for various neurological disorders. This technical guide provides an in-depth exploration of the historical context of this compound's use in medicine, from its natural sources and initial pharmacological investigations to its clinical applications and eventual decline in use. The document details its mechanism of action, summarizes available quantitative data from early clinical studies, and outlines relevant experimental protocols for its extraction and synthesis. Furthermore, it visualizes the key signaling pathways associated with its therapeutic targets.

Introduction

This compound is a naturally occurring tropane alkaloid found in several plants of the Solanaceae family, most notably in species like Duboisia myoporoides. Structurally, it is the tiglic acid ester of pseudotropine. Its pharmacological profile is characterized by its anticholinergic activity, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. This mechanism of action led to its investigation and use in conditions characterized by cholinergic overactivity or imbalance, such as Parkinson's disease, Huntington's chorea, and spastic paraplegia. Marketed under the trade name Tropigline, this compound represented an alternative to atropine (B194438) and other anticholinergic agents of its time.

Historical Therapeutic Applications

This compound was explored for its therapeutic potential in a range of neurological conditions during the 1950s and 1960s.

Parkinson's Disease

Anticholinergic drugs were a mainstay in the treatment of Parkinson's disease before the advent of levodopa. This compound was investigated as a substitute for atropine in the management of Parkinsonism. It was reported to offer therapeutic benefits with fewer undesirable side effects compared to atropine, such as dry throat, mydriasis, and headache.

Huntington's Chorea

Early clinical work also examined the efficacy of this compound in managing the symptoms of Huntington's chorea, an extrapyramidal syndrome. Studies reported temporary, and in some instances, dramatic improvement in motor disturbances and mood in patients treated with this compound.

Spastic Paraplegia

The application of this compound was extended to the symptomatic treatment of spastic paraplegia, a condition characterized by progressive stiffness and contraction in the lower limbs.

Quantitative Data from Clinical Studies

The available quantitative data from the early clinical studies on this compound are limited by the standards of modern clinical trials. However, the following table summarizes the key findings from historical literature.

| Indication | Number of Patients | Dosage Range (per day) | Key Efficacy Findings | Reported Side Effects | Reference |

| Huntington's Chorea | 12 | 100 - 400 mg | Temporary, sometimes dramatic, improvement in motor disturbances and mood. Effects were confirmed by withdrawal and placebo controls. | No unpleasant side effects were observed. No habituation was noted. |

Further detailed quantitative data from the original full-text articles on Parkinson's disease and spastic paraplegia were not available in the sources accessed.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the antagonism of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors. In the context of movement disorders like Parkinson's disease, the M1 and M4 subtypes located in the basal ganglia are of particular interest.

The therapeutic effect of this compound in Parkinson's disease is believed to stem from its ability to counteract the relative overactivity of the cholinergic system that arises from dopamine (B1211576) depletion in the striatum. By blocking M1 and M4 receptors on medium spiny neurons, this compound can help to rebalance (B12800153) the direct and indirect pathways of the basal ganglia, thereby alleviating motor symptoms.

Below are diagrams illustrating the relevant signaling pathways.

Experimental Protocols

Extraction of this compound from Plant Material (General Protocol)

While a specific historical protocol for the industrial production of this compound is not available, a general method for the extraction of tropane alkaloids from plant sources can be outlined as follows. This protocol is based on common alkaloid extraction techniques.

Chemical Synthesis of this compound (Conceptual Pathway)

A plausible synthetic route to this compound can be conceptualized based on modern synthetic methods for tropane alkaloids. A key step would be the esterification of pseudotropine with tiglic acid or a derivative thereof.

-

Preparation of Pseudotropine: Pseudotropine can be synthesized from tropinone (B130398), which is commercially available or can be prepared through various established methods, such as the Robinson tropinone synthesis. Reduction of tropinone with a suitable reducing agent (e.g., sodium borohydride) can yield a mixture of tropine (B42219) and pseudotropine, from which pseudotropine can be isolated.

-

Activation of Tiglic Acid: Tiglic acid would need to be activated for esterification. This can be achieved by converting it to an acid chloride (using, for example, thionyl chloride) or by using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC).

-

Esterification: The activated tiglic acid derivative is then reacted with pseudotropine in a suitable solvent, often in the presence of a base to neutralize any acid formed during the reaction, to yield this compound.

-

Purification: The final product would be purified using techniques such as crystallization or chromatography.

Analytical Methods for Quantification

For the quantification of this compound in biological samples, methods such as gas chromatography-mass spectrometry (GC-MS) would be suitable. A general protocol would involve:

-

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., serum or urine) using liquid-liquid extraction or solid-phase extraction. An internal standard (e.g., a deuterated analog) should be added before extraction.

-

Derivatization: To improve the volatility and thermal stability of this compound for GC analysis, it can be converted to a trimethylsilyl (B98337) (TMS) derivative.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detection and quantification.

Discontinuation and Legacy

The reasons for the discontinuation of this compound (Tropigline) from the market are not well-documented in the readily available literature. It is plausible that its use declined with the introduction of more effective and specific therapies for Parkinson's disease, particularly Levodopa, in the late 1960s. The therapeutic window and side effect profile of older anticholinergic drugs were often limiting factors in their long-term use.

The story of this compound is representative of a class of early psychopharmacological agents derived from natural products. While it did not achieve long-term clinical success, its study contributed to the understanding of the role of the cholinergic system in movement disorders and paved the way for the development of more refined therapeutic strategies.

Conclusion

This compound holds a place in the history of pharmacotherapy for neurological disorders as an early attempt to provide a better-tolerated anticholinergic agent. While its clinical use was superseded by more advanced treatments, the principles of its mechanism of action remain relevant to our understanding of the neurochemical imbalances in conditions like Parkinson's disease. This guide has provided a consolidated overview of the historical and technical aspects of this compound, highlighting both its contributions and the limitations of the available data. Further archival research into the full-text clinical reports and regulatory history would be necessary to construct a more complete picture of this historical therapeutic agent.

In Vivo vs. In Vitro Studies of Tigloidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloidine is a tropane (B1204802) alkaloid with anticholinergic properties, historically investigated for its therapeutic potential in conditions such as Parkinson's disease.[1] This technical guide provides a comprehensive overview of the in vivo and in vitro methodologies used to characterize the pharmacological profile of this compound and related tropane alkaloids. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will utilize data from well-characterized tropane alkaloids like atropine (B194438) and scopolamine (B1681570) as illustrative examples to detail the experimental protocols and data interpretation central to the study of this class of compounds.

The primary mechanism of action for tropane alkaloids involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, which are G-protein coupled receptors integral to the parasympathetic nervous system and various functions within the central nervous system.[2][3] Understanding the binding affinity, selectivity, and functional consequences of this antagonism is crucial for drug development and is achieved through a combination of in vitro and in vivo studies.

Quantitative Data Presentation

The following tables summarize representative quantitative data for tropane alkaloids, illustrating the type of information gathered from in vitro and in vivo studies.

Table 1: In Vitro Muscarinic Receptor Binding Affinities of Representative Tropane Alkaloids

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| Atropine | M1 | 1.27 ± 0.36 | - | [4] |

| Atropine | M2 | - | - | |

| Atropine | M3 | - | - | |

| Atropine | M4 | - | - | |

| Atropine | M5 | - | - | |

| Scopolamine | Muscarinic (general) | - | 2 | [3] |

| N-methylatropine | Muscarinic (general) | - | <0.1 | [5] |

| N-methylscopolamine | Muscarinic (general) | - | 0.3 | [5] |

Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values are measures of binding affinity. Lower values indicate higher affinity. Data for individual muscarinic receptor subtypes for all compounds are not consistently available in the provided search results.

Table 2: In Vivo Antiparkinsonian Activity of Anticholinergic Drugs in a Rodent Model

| Drug | Animal Model | Test | Effective Dose (ED50) | Observed Effect | Reference |

| Atropine | Rat | Oxotremorine-induced tremor | - | Inhibition of tremor | [6] |

| Scopolamine | Rat | Haloperidol-induced catalepsy | - | Reversal of catalepsy | [7] |

Note: ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population. Specific ED50 values for this compound were not found in the search results. The table reflects the types of models and effects studied.

Experimental Protocols

In Vitro: Radioligand Displacement Binding Assay for Muscarinic Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for muscarinic receptor subtypes.[8][9]

Objective: To quantify the affinity of a test compound for M1-M5 muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: A substance that binds to the receptor and is labeled with a radioactive isotope, e.g., [³H]-N-methylscopolamine ([³H]NMS).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine) to determine the amount of radioligand that binds to non-receptor components.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.[10]

In Vivo: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used neurotoxin-based model to induce parkinsonian symptoms in rodents and evaluate the efficacy of potential antiparkinsonian drugs.[1][11][12]

Objective: To assess the ability of a test compound to alleviate motor deficits in a rat model of Parkinson's disease.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

6-hydroxydopamine (6-OHDA) hydrochloride.

-

Ascorbic acid saline solution (to prevent 6-OHDA oxidation).

-

Stereotaxic apparatus.

-

Anesthetic (e.g., isoflurane).

-

Microsyringe pump.

-

Behavioral testing apparatus (e.g., rotarod, cylinder test).

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

-

Stereotaxic Surgery: Expose the skull and drill a small hole at the coordinates corresponding to the medial forebrain bundle (MFB) or the substantia nigra.

-

6-OHDA Injection: Slowly infuse a solution of 6-OHDA into the target brain region using a microsyringe pump. The unilateral injection will cause degeneration of dopaminergic neurons on one side of the brain.

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

Behavioral Testing: After a recovery period (typically 2-3 weeks) to allow for the full development of the lesion, assess motor function using tests such as:

-

Apomorphine- or Amphetamine-Induced Rotational Behavior: Administration of a dopamine (B1211576) agonist (apomorphine) or a dopamine-releasing agent (amphetamine) will induce rotations in the lesioned animals. An effective antiparkinsonian drug should reduce the number of rotations.

-

Cylinder Test: This test assesses forelimb akinesia by observing the rat's spontaneous use of its forelimbs for support when placed in a cylinder.

-

Rotarod Test: This test measures motor coordination and balance by assessing the time a rat can remain on a rotating rod.

-

-

Drug Administration: Administer the test compound (this compound) at various doses and assess its effect on the behavioral parameters compared to a vehicle-treated control group.

-

Histological Confirmation: At the end of the study, euthanize the animals and perform immunohistochemical staining (e.g., for tyrosine hydroxylase) on brain sections to confirm the extent of the dopaminergic lesion.

In Vivo: Oxotremorine-Induced Tremor Test in Rodents

This is a classic pharmacological model to screen for anticholinergic activity.[13][14] Oxotremorine (B1194727) is a potent muscarinic agonist that induces tremors, and an effective anticholinergic agent will antagonize this effect.

Objective: To evaluate the antitremor activity of a test compound.

Materials:

-

Mice or rats.

-

Oxotremorine sesquifumarate.

-

Test compound (this compound).

-

Observation cages.

-

Tremor scoring system or a tremor monitoring device.

Procedure:

-

Drug Administration: Administer the test compound or vehicle to the animals.

-

Oxotremorine Challenge: After a predetermined pretreatment time, administer a standardized dose of oxotremorine (e.g., 0.5 mg/kg, s.c. for mice).[13]

-

Observation: Place the animals in individual observation cages and observe for the onset, intensity, and duration of tremors.

-

Scoring: Score the tremor intensity at specific time points (e.g., 5, 10, 15, and 30 minutes post-oxotremorine injection) using a standardized rating scale (e.g., 0 = no tremor, 1 = slight tremor, 2 = moderate tremor, 3 = severe tremor).

-

Data Analysis: Compare the tremor scores of the drug-treated groups to the vehicle-treated control group to determine the dose-dependent antitremor effect of the test compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Anticholinergic Mechanism of this compound at the Muscarinic Receptor.

Caption: Experimental Workflow for an In Vitro Radioligand Binding Assay.

Caption: Experimental Workflow for an In Vivo Efficacy Study in a 6-OHDA Rat Model.

References

- 1. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 2. mdpi.com [mdpi.com]

- 3. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]

- 6. [Power spectral analysis of tremor induced by TRH and oxotremorine in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]

- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 12. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Modulation of oxotremorine-induced tremor by central beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tigloidine Derivatives: A Technical Guide to Their Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigloidine, an ester of the tropane (B1204802) alkaloid pseudotropine and tiglic acid, is a naturally occurring compound found in various members of the Solanaceae family.[1] Like other tropane alkaloids such as atropine (B194438) and scopolamine, this compound and its derivatives primarily exhibit anticholinergic activity by acting as antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are integral to the parasympathetic nervous system and are also found in the central nervous system (CNS), playing crucial roles in a wide array of physiological functions.[3][4] The therapeutic potential of modulating the cholinergic system has led to significant interest in the development of novel muscarinic receptor antagonists with improved selectivity and pharmacokinetic profiles. This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.

Structure-Activity Relationships of this compound Derivatives

The pharmacological activity of this compound derivatives is largely dictated by their affinity for the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] The core structure, consisting of the bicyclic tropane ring, is a crucial scaffold for binding to these receptors. Modifications to the acyl moiety and the nitrogen at the N-8 position of the tropane ring can significantly influence both the potency and selectivity of these compounds.

The general structure-activity relationships for anticholinergic tropane esters can be summarized as follows:

-

The Acyl Moiety: The size, shape, and electronic properties of the ester group at the C-3 position are critical for binding affinity. Aromatic or bulky aliphatic groups in this position generally lead to higher antagonist activity.[5][6]

-

The Amino Group: The tertiary amine at the N-8 position is essential for activity. Quaternization of this nitrogen can lead to potent antagonists, although it may limit blood-brain barrier penetration.[5][7] The nature of the substituent on the nitrogen also modulates activity; for instance, N-methylation can have varied effects on affinity depending on the acyl group.[8]

-

Stereochemistry: The stereochemistry at the C-3 position of the tropane ring is a key determinant of pharmacological activity. This compound is an ester of pseudotropine, which has a 3β-hydroxyl group (equatorial). This is in contrast to atropine, which is an ester of tropine (B42219) with a 3α-hydroxyl group (axial). This stereochemical difference influences the orientation of the ester side chain and its interaction with the receptor binding pocket.[9]

Quantitative Data on Tropane Alkaloid Derivatives

The following table summarizes the binding affinities (Ki values) of a selection of tropane alkaloid esters for different muscarinic receptor subtypes. This data, compiled from various studies, illustrates the impact of structural modifications on receptor affinity.

| Compound | N-Substituent | Acyl Moiety | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Atropine | -CH₃ | Tropic Acid | 1.39[10] | 2.36[10] | - | - | - |

| Scopolamine | -CH₃ | Tropic Acid | - | - | - | - | - |

| N-Methylscopolamine | -CH₃ (quaternary) | Tropic Acid | 0.54[10] | 0.21[10] | - | - | - |

| 6β-Acetoxynortropane | -H | Acetic Acid | 4-7 | 4-7 | - | 4-7 | - |

| 6β-Benzoyloxynortropane | -H | Benzoic Acid | - | - | - | - | - |

Note: A comprehensive dataset for a series of this compound derivatives is not available in the public domain. The data presented here for related tropane alkaloids illustrates the general principles of their structure-activity relationships.

Experimental Protocols

Synthesis of this compound Derivatives (General Esterification Protocol)

This protocol describes a general method for the esterification of pseudotropine with a carboxylic acid to yield this compound derivatives.

Materials:

-

Pseudotropine

-

Tiglic acid or other desired carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pseudotropine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

-

Slowly add the DCC solution to the pseudotropine/carboxylic acid mixture at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired this compound derivative.

Workflow for Synthesis of this compound Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., a this compound derivative) for a specific muscarinic receptor subtype. The assay measures the ability of the test compound to displace a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), from the receptor.[11][12]

Materials:

-

Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5)

-

[³H]N-methylscopolamine ([³H]NMS)

-

Test compound (this compound derivative)

-

Atropine (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Vacuum filtration manifold

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and atropine in the assay buffer. Dilute the cell membranes in the assay buffer to an appropriate concentration.

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of [³H]NMS, and the cell membrane suspension.

-

Non-specific Binding (NSB): Add a high concentration of atropine (e.g., 1 µM), the fixed concentration of [³H]NMS, and the cell membrane suspension.

-

Competitive Binding: Add the serial dilutions of the test compound, the fixed concentration of [³H]NMS, and the cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB from the total binding.

-

Determine the percentage of inhibition of specific binding at each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Guinea Pig Ileum Functional Assay

This ex vivo assay measures the functional antagonism of a test compound on acetylcholine-induced smooth muscle contraction in the guinea pig ileum.[13][14]

Materials:

-

Guinea pig ileum segment

-

Tyrode's solution (physiological salt solution)

-

Acetylcholine (agonist)

-

Test compound (this compound derivative)

-

Organ bath with aeration and temperature control (37 °C)

-

Isotonic transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Clean the segment and suspend it in an organ bath containing aerated Tyrode's solution at 37 °C.

-

Equilibration: Allow the tissue to equilibrate under a small resting tension until a stable baseline is achieved.

-

Control Response: Construct a cumulative concentration-response curve for acetylcholine to determine its EC50 (the concentration that produces 50% of the maximal contraction).

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of the test compound for a specific period.

-

Antagonist Effect: In the presence of the test compound, repeat the cumulative concentration-response curve for acetylcholine.

-

Data Analysis:

-

Compare the acetylcholine concentration-response curves in the absence and presence of the test compound.

-

An antagonistic effect will be observed as a rightward shift in the concentration-response curve.

-

Calculate the dose ratio (the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in its absence).

-

The pA2 value, a measure of the antagonist's potency, can be determined from the dose ratios obtained at different antagonist concentrations using a Schild plot.

-

Signaling Pathways of Muscarinic Acetylcholine Receptors

This compound derivatives exert their effects by blocking the signaling pathways initiated by the binding of acetylcholine to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) and are divided into two main families based on their G-protein coupling.[1][3][15]

M1, M3, and M5 Receptor Signaling Pathway

The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins.[3][15] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum and binds to its receptors, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction or glandular secretion.

Caption: M1, M3, and M5 receptor signaling pathway.

M2 and M4 Receptor Signaling Pathway

The M2 and M4 receptor subtypes couple to Gi/o proteins.[3][15] Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane and an inhibitory effect, such as a decrease in heart rate.

Caption: M2 and M4 receptor signaling pathway.

Potential Therapeutic Uses

Due to their anticholinergic properties, this compound derivatives have potential applications in various therapeutic areas where modulation of the parasympathetic nervous system is desired. These include:

-

Ophthalmology: As mydriatics (pupil dilators) and cycloplegics (paralyzing the ciliary muscle).[16]

-

Gastroenterology: As antispasmodics to treat conditions like irritable bowel syndrome.[16]

-

Respiratory Medicine: As bronchodilators in the management of chronic obstructive pulmonary disease (COPD).[16]

-

Neurology: In the treatment of movement disorders such as Parkinson's disease, although this is less common with the advent of more specific dopaminergic therapies.[1]

-

Anesthesiology: To reduce salivary and bronchial secretions during surgery.[16]

The development of this compound derivatives with selectivity for specific muscarinic receptor subtypes could lead to novel therapeutics with improved efficacy and reduced side effect profiles compared to non-selective antagonists.

Conclusion

This compound and its derivatives represent a valuable class of tropane alkaloids with significant potential in drug discovery. Their anticholinergic activity, mediated through the blockade of muscarinic acetylcholine receptors, makes them attractive candidates for the development of new therapies for a range of conditions. A thorough understanding of their structure-activity relationships, guided by robust synthetic and pharmacological evaluation protocols as outlined in this guide, is essential for the rational design of next-generation muscarinic receptor antagonists with enhanced therapeutic profiles. Further research into the synthesis and evaluation of a wider range of this compound derivatives is warranted to fully explore their therapeutic potential.

References

- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholine - Wikipedia [en.wikipedia.org]

- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6beta-Acyloxy(nor)tropanes: affinities for antagonist/agonist binding sites on transfected and native muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. pdspdb.unc.edu [pdspdb.unc.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Tigloidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigloidine is a naturally occurring tropane (B1204802) alkaloid found as a minor constituent in several plants of the Solanaceae family, such as Datura and Duboisia species. As an ester of pseudotropine and tiglic acid, its structure is characterized by the bicyclic tropane core. This compound exhibits anticholinergic properties by acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the key analytical techniques, experimental protocols, and data interpretation involved in confirming its molecular architecture.

Introduction to this compound

This compound (also known as tiglylpseudotropine) is a secondary metabolite belonging to the tropane alkaloid class. These compounds are known for their significant physiological effects, primarily due to their interaction with the central and peripheral nervous systems.[1] The core structure of this compound is the 8-methyl-8-azabicyclo[3.2.1]octane system, characteristic of tropanes. Its specific identity is defined by the esterification of the 3β-hydroxyl group of pseudotropine with tiglic acid. Understanding its precise three-dimensional structure is fundamental for elucidating its mechanism of action, exploring its therapeutic potential, and guiding synthetic efforts.

The structural elucidation of a natural product like this compound follows a systematic workflow, beginning with isolation and purification, followed by a combination of spectroscopic and spectrometric analyses to determine its molecular formula, connectivity, and stereochemistry.

General Workflow for Structural Elucidation

The process of determining the structure of a novel or isolated alkaloid involves a multi-step analytical approach. Each step provides crucial pieces of information that, when combined, reveal the complete molecular structure.

Caption: General workflow for the structural elucidation of an alkaloid.

Quantitative Data and Spectroscopic Analysis

The definitive structure of this compound is established through the combined interpretation of data from mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₁NO₂ |

| Molecular Weight | 223.31 g/mol |

| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate |

| Alkaloid Class | Tropane Alkaloid |

| Core Components | Pseudotropine, Tiglic Acid |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the exact mass of the molecule, which in turn provides its elemental composition. Tandem MS (MS/MS) experiments induce fragmentation, offering clues about the molecule's substructures.

Table 2: Representative Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 224.1645 | Protonated molecular ion. Confirms the molecular weight. |

| [M-C₅H₈O₂]⁺ | 124.1121 | Fragment resulting from the cleavage of the ester bond and loss of tiglic acid. Corresponds to the protonated pseudotropine core. |

| [C₅H₇O]⁺ | 83.0497 | Fragment corresponding to the tigloyl cation, resulting from cleavage at the ester linkage. |

| [M-C₅H₇O₂-CH₃]⁺ | 122.1015 | Fragment showing loss of the tigloyl group followed by cleavage of the N-methyl group from the tropane ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. 2D NMR experiments (like COSY and HMBC) establish correlations between atoms.

Table 3: Representative ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position / Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

| Pseudotropine Moiety | |||

| H-3α | ~5.1-5.3 (m) | ~65-68 | Methine proton at the ester linkage (axial) |

| H-1, H-5 | ~3.1-3.3 (br s) | ~61-64 | Bridgehead protons |

| N-CH₃ | ~2.3-2.5 (s) | ~40-42 | N-methyl group singlet |

| H-2, H-4 (axial) | ~2.0-2.2 (m) | ~34-36 | Axial protons adjacent to C-3 |

| H-2, H-4 (equatorial) | ~1.8-2.0 (m) | ~34-36 | Equatorial protons adjacent to C-3 |

| H-6, H-7 (endo) | ~1.5-1.7 (m) | ~26-28 | Endo protons on the six-membered ring |

| H-6, H-7 (exo) | ~1.9-2.1 (m) | ~26-28 | Exo protons on the six-membered ring |

| Tigloyl Moiety | |||

| C=O | - | ~167-170 | Ester carbonyl carbon |

| C-2' | - | ~127-129 | Quaternary olefinic carbon (attached to methyl) |

| C-3' | ~6.8-7.0 (qq) | ~138-140 | Olefinic proton |

| C-4' (CH₃) | ~1.8-1.9 (d) | ~14-16 | Methyl group on the double bond (trans to H) |

| C-5' (CH₃) | ~1.8-1.9 (s) | ~12-14 | Methyl group on the double bond (attached to C-2') |

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for the key experiments involved in the structural elucidation of this compound.

Isolation and Purification of this compound

This protocol describes a standard acid-base liquid-liquid extraction method suitable for isolating tropane alkaloids from plant material.[4]

-

Maceration and Extraction:

-

Grind dried and powdered plant material (e.g., leaves or roots of Datura stramonium).

-

Macerate the powder in methanol (B129727) or chloroform (B151607) for 24-48 hours at room temperature to extract the crude alkaloid mixture.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude extract.

-

-

Acid-Base Extraction:

-

Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid. This protonates the basic alkaloids, making them water-soluble.

-

Wash the acidic aqueous solution with a non-polar solvent like hexane (B92381) or diethyl ether to remove neutral impurities (fats, waxes, etc.). Discard the organic layer.

-

Basify the aqueous layer by slowly adding a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution) until the pH reaches 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

Extract the basified aqueous solution multiple times with dichloromethane (B109758) or chloroform. The freebase alkaloids will move into the organic layer.

-

-

Purification:

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a total alkaloid fraction.

-

Perform column chromatography on the fraction using a silica gel stationary phase and a gradient mobile phase (e.g., a mixture of chloroform and methanol with increasing polarity) to separate the individual alkaloids.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to isolate pure this compound.

-

UPLC-qTOF Mass Spectrometry